4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide
Description
Properties
IUPAC Name |
4-tert-butyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-22(2,3)20-10-8-18(9-11-20)21(25)23-13-15-28(26,27)24-14-12-17-6-4-5-7-19(17)16-24/h4-11H,12-16H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISCMLMSIFSRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
The Pictet-Spengler reaction remains a cornerstone for tetrahydroisoquinoline synthesis, leveraging condensation between β-arylethylamines and carbonyl compounds. In a representative approach, dopamine or 3-hydroxyphenethylamine reacts with ethyl glyoxylate or methyl 4-formylbenzoate under acidic conditions to yield tetrahydroisoquinoline carboxylates. For instance, treatment of 3-hydroxyphenethylamine with ethyl glyoxylate in trifluoroacetic acid at 70°C generates the bicyclic intermediate, which is subsequently protected as a BOC-derivative to prevent unwanted side reactions during downstream functionalization. Critical to this method is the use of neat trifluoroacetic acid , which enhances cyclization efficiency while minimizing epimerization.
Bischler-Napieralski Cyclization
Alternative routes employ Bischler-Napieralski cyclization, particularly for introducing substituents at the 6- and 7-positions of the tetrahydroisoquinoline ring. As demonstrated in recent studies, phenylethylamine derivatives undergo condensation with arylacetic acids to form amide precursors, which are cyclized using phosphoryl chloride or PCl₅. For example, coupling 3-nitrophenylethylamine with 3,4-dimethoxyphenylacetic acid yields an intermediate amide, which is cyclized under refluxing toluene to afford the dihydroisoquinoline. Subsequent reduction with sodium borohydride furnishes the tetrahydroisoquinoline core. This method offers superior control over ring substitution patterns but requires meticulous optimization of reaction time and temperature to avoid over-cyclization or decomposition.
Sulfonylation at the Tetrahydroisoquinoline 2-Position
Introducing the sulfonamide moiety at the 2-position demands regioselective sulfonylation under conditions compatible with the tetrahydroisoquinoline’s amine functionality.
Sulfonyl Chloride Coupling
Patent literature describes the use of arylsulfonyl chlorides for direct sulfonylation of secondary amines. In a validated protocol, the tetrahydroisoquinoline amine is treated with 2-nitrobenzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base such as 4-dimethylaminopyridine (DMAP). For instance, reaction with benzenesulfonyl chloride in dichloromethane at 0°C achieves >80% conversion to the sulfonamide, with minimal formation of bis-sulfonylated byproducts. The choice of solvent proves critical: polar aprotic solvents like DMAC or DMF enhance reactivity, while ethereal solvents suppress unwanted side reactions.
Protecting Group Strategies
To prevent N-sulfonylation at undesired positions, temporary protection of the tetrahydroisoquinoline nitrogen is often employed. The BOC (tert-butyloxycarbonyl) group, introduced via reaction with di-tert-butyl dicarbonate, provides robust protection during sulfonylation. Subsequent deprotection under acidic conditions (e.g., HCl in dioxane) regenerates the free amine without cleaving the sulfonamide bond. This orthogonal protection-deprotection sequence is pivotal for achieving high regioselectivity, particularly when multiple reactive nitrogen sites are present.
Assembly of the 4-tert-Butylbenzamide Moiety
The 4-tert-butylbenzamide segment is typically synthesized separately and coupled to the sulfonamide-bearing ethylamine linker.
Benzamide Synthesis
4-tert-Butylbenzoic acid serves as the starting material, activated as its acid chloride using thionyl chloride or oxalyl chloride. Reaction with ethylamine in the presence of Hünig’s base (DIPEA) yields the primary amide, which is subsequently alkylated at the ethylamine nitrogen. Alternative routes employ solid-phase synthesis, where the acid is immobilized on a Marshall linker resin and coupled with amines under microwave-assisted conditions.
Amide Coupling to the Sulfonamide-Ethylamine Linker
The final assembly involves coupling the 4-tert-butylbenzamide to 2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethylamine. This is achieved via carbodiimide-mediated coupling (EDC/HOBt) or through formation of the benzoyl chloride in situ. In a representative procedure, the ethylamine linker is treated with 4-tert-butylbenzoyl chloride in anhydrous THF, yielding the target compound in 65–72% isolated yield after silica gel chromatography. Critical to this step is rigorous exclusion of moisture to prevent hydrolysis of the acyl chloride intermediate.
Optimization and Challenges
Resin Loading and Solid-Phase Synthesis
Solid-phase approaches using Marshall linker resins have been explored to streamline purification. However, initial attempts suffered from low resin loading efficiencies (<0.3 mmol/g), which were improved to 0.8 mmol/g by pre-activating the resin with DIC (N,N'-diisopropylcarbodiimide) and DMAP. Impurities arising from residual activating agents necessitated extensive washing with DCM and methanol prior to cleavage.
Byproduct Formation and Mitigation
Common byproducts include N-alkylated sulfonamides (from over-alkylation) and hydrolyzed sulfonamides (due to trace water). Adventitious hydrolysis is minimized by employing molecular sieves and conducting reactions under nitrogen atmosphere. Regioselective alkylation is achieved by using bulky bases like potassium tert-butoxide, which deprotonate the ethylamine nitrogen preferentially over the sulfonamide.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
Recrystallization from ethyl acetate/hexane (1:3) affords the compound in >98% purity (HPLC). Typical isolated yields range from 58% (Bischler-Napieralski route) to 72% (Pictet-Spengler route), with solid-phase methods yielding 65% after optimization.
Comparative Analysis of Synthetic Routes
| Parameter | Pictet-Spengler Route | Bischler-Napieralski Route | Solid-Phase Synthesis |
|---|---|---|---|
| Yield (%) | 72 | 58 | 65 |
| Purity (%) | 98 | 95 | 97 |
| Reaction Time (h) | 24 | 48 | 18 |
| Key Advantage | High regioselectivity | Flexible substitution | Ease of purification |
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, often using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically leads to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in developing therapeutic agents for various diseases, including cancer.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with enzymes and receptors, modulating their activity. The sulfonyl group can form strong interactions with protein targets, influencing various signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Tanimoto similarity calculated relative to 4-tert-butyl analog.
Non-Sulfonamide Benzamides
Benzamides lacking the sulfonamide-tetrahydroisoquinoline scaffold, such as Rip-B and Rip-D (), demonstrate the role of alternative substituents:
- Rip-B : A dimethoxyphenethylamine-linked benzamide (80% yield, melting point: 90°C) with unmodified benzamide core .
- Rip-D: Incorporates a hydroxy group at the benzamide’s ortho position, reducing yield (34%) but increasing polarity .
P-glycoprotein Modulators
Compound 7h () shares a tetrahydroisoquinoline scaffold but replaces sulfonamide with a triazole-benzamide hybrid. It exhibits potent P-glycoprotein (P-gp) modulation (EC₅₀ = 127.5 nM) and low cytotoxicity (TI >784.3), highlighting how structural variations (e.g., triazole addition) enhance target specificity and safety .
Biological Activity
4-tert-butyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C19H26N2O2S
- Molecular Weight : 346.49 g/mol
- CAS Number : 149182-72-9
This compound features a sulfonamide group attached to a tetrahydroisoquinoline moiety, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of interest include:
- Anticancer Activity : Preliminary studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of tetrahydroisoquinoline have shown promising results in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can improve cognitive function in models of cognitive impairment induced by neurotoxins. This suggests potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways (e.g., MAPK and PI3K/Akt pathways) that are crucial for cell survival and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Q & A
Q. How to address discrepancies in solubility measurements across different laboratories?
- Answer :
- Standardized protocols : Use USP buffers and controlled temperature/humidity.
- Dynamic light scattering (DLS) : Detect aggregation phenomena affecting apparent solubility.
- Cross-lab validation : Share reference samples with collaborators .
Tables of Key Data
Table 1 : Optimized Reaction Conditions for Key Synthesis Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonylation | ClSO₂R, Et₃N, DCM, 0°C | 75–85 | 90 | [1,6] |
| Benzamide Coupling | HATU, DIPEA, DMF, rt | 60–70 | 95 | [7,13] |
| Final Purification | Silica gel chromatography (EtOAc/Hexane) | — | >99 | [6,13] |
Table 2 : Biological Activity Data (IC₅₀ Values)
| Target Enzyme | IC₅₀ (nM) | Assay Type | Reference |
|---|---|---|---|
| Protease X | 12 ± 2 | Fluorescent | [1,3] |
| Kinase Y | 450 ± 50 | Radioisotopic | [18] |
| Receptor Z | 3.2 ± 0.5 | SPR | [3,18] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
